molecular formula C10H11BrFNO B1604013 2-Bromo-5-fluoro-N-propylbenzamide CAS No. 951884-10-9

2-Bromo-5-fluoro-N-propylbenzamide

Cat. No. B1604013
M. Wt: 260.1 g/mol
InChI Key: IHDSYOIPWUFKCN-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluoro-N-propylbenzamide” is a chemical compound with the CAS Number: 951884-10-9 . It has a molecular weight of 260.11 and its IUPAC name is 2-bromo-5-fluoro-N-propylbenzamide .


Molecular Structure Analysis

The molecular formula of “2-Bromo-5-fluoro-N-propylbenzamide” is C10H11BrFNO . The InChI Code is 1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14) .

Scientific Research Applications

Radiolabeled Ligands for Tumor Imaging

One significant application of bromo-fluoro benzamide derivatives is in the synthesis of radiolabeled ligands that target the sigma(2)-receptor, which is upregulated in proliferating tumor cells. The study by Rowland et al. (2006) highlights the synthesis and in vivo evaluation of two 76^{76}Br-radiolabeled compounds with high affinity and selectivity for the sigma(2)-receptor. These compounds demonstrated significant uptake in tumor tissues, with one of them showing higher tumor-to-normal tissue ratios compared to the other and 18^{18}F-FLT, a commonly used PET tracer. This indicates their potential as PET radiotracers for imaging solid tumors (Rowland et al., 2006).

Serotonin Receptor Ligands

Another study by Mertens et al. (1994) discusses the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, which could be a promising tracer for γ-emission tomography. The compound, a 4-amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide derivative, was radioiodinated, and the resultant labeled compound showed high affinity and marked selectivity for 5HT2-receptors in vitro. In vivo studies in rats demonstrated preferential retention of radioactivity in the frontal cortex, enriched in 5HT2 receptors (Mertens et al., 1994).

Synthesis and Chemical Properties

Research into the chemical properties and synthesis methods of related benzamide compounds can provide insights into the potential applications of 2-Bromo-5-fluoro-N-propylbenzamide in various fields. For example, the study by Begley and Grimshaw (1977) on the electrochemical reduction of 2-bromo-N-methyl-N-naphthylbenzamide and its photocyclisation provides a foundation for understanding the reactivity and potential chemical applications of bromo-fluoro benzamide derivatives (Begley & Grimshaw, 1977).

Fluorination Reactions

The study by Groendyke et al. (2016) on iron-catalyzed, fluoroamide-directed C-H fluorination highlights a method that could potentially be applied to the synthesis or modification of 2-Bromo-5-fluoro-N-propylbenzamide, enhancing its utility in various chemical reactions (Groendyke et al., 2016).

Safety And Hazards

The safety data sheet suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

2-bromo-5-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDSYOIPWUFKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640949
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-N-propylbenzamide

CAS RN

951884-10-9
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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